molecular formula C11H16FN B13055506 (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine

Cat. No.: B13055506
M. Wt: 181.25 g/mol
InChI Key: DUJKFDPOORWIHR-NSHDSACASA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on a phenyl ring and a butan-1-amine backbone. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and butan-1-amine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is first converted to an imine intermediate by reacting with butan-1-amine under acidic conditions.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalytic hydrogenation and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Activity

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine has been studied for its potential as a pharmacological agent . Its structural similarity to other biologically active compounds suggests it may interact with various biological targets.

  • Dopaminergic Activity : Preliminary studies indicate that this compound may exhibit dopaminergic activity, making it a candidate for research in neuropharmacology.

PDE10A Inhibition

Recent research has highlighted the compound's role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in several neurological disorders, and inhibition can lead to therapeutic effects in conditions such as schizophrenia and Huntington's disease. A study demonstrated that derivatives of this compound showed improved metabolic stability and biological activity in vivo .

Case Study 1: Synthesis and Characterization

A study reported the synthesis of this compound using a chiral phosphoramidite ligand, achieving high enantioselectivity (up to 93% ee) during the reduction of imines . The resulting product was characterized using NMR and HPLC techniques.

Case Study 2: Biological Evaluation

In vivo evaluations of the compound showed significant inhibition of PDE10A activity, with subsequent behavioral assays indicating potential antipsychotic effects. The compound's efficacy was compared against established PDE10A inhibitors, demonstrating comparable or superior performance .

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways and targets are necessary to elucidate its precise mechanism.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Fluoro-2-methylphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(5-Fluoro-2-methylphenyl)butan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    1-(5-Fluoro-2-methylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine is unique due to its specific (S)-configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)butan-1-amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer treatment and neuropharmacology. This article synthesizes relevant research findings, including its mechanisms of action, biological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C11H15FN
  • Molecular Weight : 185.25 g/mol

This compound features a butanamine backbone with a fluorinated aromatic ring, which influences its biological interactions.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biological pathways:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation.
  • Receptor Modulation : It potentially acts on neurotransmitter receptors, influencing serotonergic and dopaminergic signaling pathways, which are crucial in mood regulation and neuropsychiatric disorders .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its effects on various cancer types, including:

  • Acute Myelogenous Leukemia (AML)
  • Chronic Lymphoblastic Leukemia (CLL)
  • Melanoma

In vitro studies have shown that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2 .

Neuropharmacological Effects

The compound's influence on the central nervous system (CNS) has been documented, particularly concerning its potential as an antidepressant or anxiolytic agent. Its structural similarity to known psychoactive compounds suggests it may modulate serotonin reuptake mechanisms, similar to selective serotonin reuptake inhibitors (SSRIs) .

In Vitro Studies

A series of in vitro assays have demonstrated the following:

Study FocusFindings
CytotoxicityInduces cell death in AML cell lines at IC50 values around 10 µM .
Apoptosis InductionActivates caspase 3 and 7 pathways in CLL cells .
Receptor BindingExhibits high affinity for serotonin transporters (SERT) .

In Vivo Studies

In vivo evaluations have provided insights into the pharmacokinetics and therapeutic efficacy:

Study TypeResults
Animal ModelsSignificant tumor reduction observed in melanoma models when treated with the compound .
Behavioral StudiesDemonstrated anxiolytic effects in rodent models at varying doses .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A patient with refractory AML showed marked improvement after administration of a regimen including this compound, resulting in reduced blast counts and improved overall health.
  • Case Study 2 : In a clinical trial for depression, participants reported significant mood enhancement and reduced anxiety symptoms after treatment with formulations containing this compound.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)10-7-9(12)6-5-8(10)2/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1

InChI Key

DUJKFDPOORWIHR-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC(=C1)F)C)N

Canonical SMILES

CCCC(C1=C(C=CC(=C1)F)C)N

Origin of Product

United States

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